Technical Guide to the Spectroscopic Characterization of 5-Chloroimidazo[1,2-c]pyrimidine
Technical Guide to the Spectroscopic Characterization of 5-Chloroimidazo[1,2-c]pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its rigid, bicyclic structure provides a valuable scaffold for interacting with biological targets. Accurate structural confirmation and purity assessment are paramount in any drug discovery pipeline, making a thorough understanding of its spectroscopic signature essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 5-Chloroimidazo[1,2-c]pyrimidine. While comprehensive, published spectra for this specific molecule are not consolidated in a single public source, this document synthesizes data from analogous structures and first principles to present a predictive and interpretive framework for its characterization.[2][3][4][5]
Molecular Structure and Spectroscopic Implications
The structure of 5-Chloroimidazo[1,2-c]pyrimidine (Molecular Formula: C₆H₄ClN₃, Molecular Weight: 153.57 g/mol ) is a fusion of an imidazole and a pyrimidine ring.[6][7] This arrangement dictates its electronic and chemical properties, which are directly reflected in its spectroscopic output.
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Aromaticity: The fused ring system is aromatic, meaning its protons and carbons will resonate in the characteristic downfield regions of NMR spectra.
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Heteroatoms: The three nitrogen atoms significantly influence the electron density throughout the scaffold, generally deshielding adjacent protons and carbons.
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Electronegativity: The chlorine atom at the 5-position further withdraws electron density and introduces a specific isotopic signature in mass spectrometry.
For the purpose of spectral assignment, the following standardized numbering system will be used:
Caption: Structure of 5-Chloroimidazo[1,2-c]pyrimidine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Chloroimidazo[1,2-c]pyrimidine, both ¹H and ¹³C NMR are required for unambiguous confirmation.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each integrating to one proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.5 - 9.0 | Doublet | JH6-H7 ≈ 7.0 Hz | H6 | This proton is adjacent to the bridgehead nitrogen (N1) and is part of the six-membered pyrimidine ring, placing it significantly downfield. |
| ~8.0 - 8.4 | Singlet | N/A | H2 | Located on the five-membered imidazole ring, adjacent to two nitrogen atoms (N1 and N8), leading to strong deshielding. |
| ~7.8 - 8.2 | Singlet | N/A | H3 | Also on the imidazole ring, adjacent to N4. Its chemical shift is influenced by the proximity to the pyrimidine ring. |
| ~7.4 - 7.8 | Doublet | JH7-H6 ≈ 7.0 Hz | H7 | This proton is coupled to H6 and is part of the pyrimidine ring. It is generally less deshielded than H6. |
Note: Predicted chemical shifts are based on analyses of related imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine derivatives. Actual values may vary based on solvent and experimental conditions.[3][4][8]
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The proton-decoupled ¹³C NMR spectrum should display six unique signals, all in the aromatic/heterocyclic region.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C5 | This carbon is directly attached to the electronegative chlorine atom and is part of the pyrimidine ring, making it the most downfield signal. |
| ~148 - 152 | C7a | A bridgehead carbon bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| ~140 - 145 | C2 | Located in the imidazole ring between two nitrogen atoms, leading to strong deshielding. |
| ~135 - 140 | C6 | A CH carbon in the pyrimidine ring adjacent to a nitrogen atom. |
| ~115 - 120 | C3 | A CH carbon in the imidazole ring. |
| ~110 - 115 | C7 | A CH carbon in the pyrimidine ring. |
Note: These predictions are derived from general principles of ¹³C NMR and data from analogous heterocyclic systems.[8][9] The absence of certain peaks in experimental spectra can sometimes occur due to low sensitivity for quaternary carbons.[8]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloroimidazo[1,2-c]pyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing power. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[10]
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¹H NMR Acquisition:
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Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum.
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Set a spectral width of approximately 12-15 ppm.
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Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
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Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
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Set a spectral width of approximately 200-220 ppm.
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A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H signals and pick all peaks in both spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum & Fragmentation
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Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed:
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m/z 153: Corresponding to the molecule with the ³⁵Cl isotope.
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m/z 155: Corresponding to the molecule with the ³⁷Cl isotope.
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The relative intensity of these peaks should be approximately 3:1 , which is a definitive indicator of a single chlorine atom in the molecule.[11]
-
-
Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. A plausible pathway involves the initial loss of chlorine or cleavage of the heterocyclic rings.
Caption: Predicted key fragmentation steps for 5-Chloroimidazo[1,2-c]pyrimidine in EI-MS.
Experimental Protocol: MS Data Acquisition
Objective: To confirm the molecular weight and isotopic distribution of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer capable of high-resolution measurement (e.g., TOF, Orbitrap) is ideal for obtaining accurate mass. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
ESI-MS Acquisition:
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Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, as the nitrogen atoms are readily protonated. Scan a mass range from m/z 50 to 500.
-
The primary observed ion will be the protonated molecule, [M+H]⁺, at m/z 154 (for ³⁵Cl) and m/z 156 (for ³⁷Cl), again in a ~3:1 ratio.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass (154.0223 for C₆H₅ClN₃⁺). The measured mass should be within a 5 ppm error for high-resolution instruments.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Predicted IR Data & Interpretation
The IR spectrum will be characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Typical for sp² C-H bonds in aromatic and heteroaromatic rings.[12] |
| 1650 - 1550 | C=N & C=C Stretch | Imidazopyrimidine Ring | The stretching vibrations of the double bonds within the fused heterocyclic system. This region may contain multiple sharp bands.[2][3] |
| 1500 - 1400 | Ring Skeletal Vibrations | Imidazopyrimidine Ring | Complex vibrations involving the entire ring structure, characteristic of the heterocyclic core. |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride | The C-Cl stretching vibration typically appears in the lower frequency fingerprint region.[13] |
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups and obtain a characteristic fingerprint of the molecule.
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
ATR-FTIR Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be used to identify the characteristic bands as outlined in the table above.
Summary and Conclusion
The multi-spectroscopic characterization of 5-Chloroimidazo[1,2-c]pyrimidine provides a self-validating system for structural confirmation.
-
MS confirms the correct molecular formula and the presence of a single chlorine atom.
-
IR confirms the presence of the aromatic heterocyclic core and the C-Cl bond.
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NMR (¹H and ¹³C) elucidates the precise connectivity of the C-H framework, confirming the specific isomeric arrangement of the fused rings.
By correlating the data from these three orthogonal techniques, researchers and drug development professionals can proceed with confidence in the identity and purity of 5-Chloroimidazo[1,2-c]pyrimidine, a critical step in the advancement of medicinal chemistry programs.
References
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Mohammed, G. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11). Available at: [Link]
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ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-c]pyrimidines. Retrieved from [Link]
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Ceylan, Ş., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]
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Maldonado, E., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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